![molecular formula C7H3F3N2OS B1307490 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 564443-27-2](/img/structure/B1307490.png)
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde
Overview
Description
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H3F3N2OS It is characterized by the presence of a trifluoromethyl group attached to an imidazo[2,1-b]thiazole ring system, which also contains an aldehyde functional group at the 5-position
Mechanism of Action
Target of Action
The primary target of the compound 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
The compound this compound interacts with its target, the CAR, by stimulating its nuclear translocation . This means that the compound helps to move the CAR from the cytoplasm of the cell into the nucleus, where it can regulate gene expression .
Biochemical Pathways
The activation and nuclear translocation of CAR by this compound affects various biochemical pathways. These pathways are primarily related to drug metabolism and transport . The downstream effects of these pathways can influence how the body processes and eliminates various substances .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties can impact the bioavailability of the compound, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in regulating gene expression. By stimulating the nuclear translocation of CAR, the compound can influence the expression of genes involved in drug metabolism and transport . This can have various effects on cellular function and physiology .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Additionally, the compound’s action can be influenced by the specific cellular and tissue environment in which it is present .
Biochemical Analysis
Biochemical Properties
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit potent activity against certain bacterial and fungal strains, making it a potential candidate for antimicrobial applications . It interacts with enzymes involved in the electron transport chain, such as QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their function and disrupting essential biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the growth of cancer cells, such as HT-29, A-549, and MCF-7, by interfering with key signaling pathways that regulate cell proliferation and survival . Additionally, it can induce changes in gene expression profiles, leading to altered cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit the activity of QcrB by binding to its active site, which disrupts the electron transport chain and impairs cellular respiration in mycobacteria . Additionally, it can activate or inhibit other enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability and activity can be influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that it can maintain its antimicrobial and anticancer activities over extended periods, although some degradation may occur under certain conditions. The temporal effects on cellular function can also vary, with initial exposure leading to rapid changes in cell signaling and metabolism, followed by more gradual adaptations over time.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit the growth of pathogenic microorganisms and cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, which can limit its therapeutic potential. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity, and exceeding this threshold can lead to detrimental outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular respiration and energy production . For instance, its inhibition of QcrB disrupts the electron transport chain, leading to reduced ATP production and altered metabolic states in affected cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, it can localize to various cellular compartments, where it exerts its biological effects. Its distribution within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it interacts with components of the electron transport chain, or to the nucleus, where it can influence gene expression. The precise localization can determine the specific biochemical pathways and cellular processes that are affected by this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves the reaction of aminothiazole with a trifluoromethyl-containing aldehyde under specific conditions. One common method involves the use of a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) and a base such as diisopropylethylamine (DIPEA) in a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the compound without the need for intermediate isolation. This approach can enhance the overall yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid.
Reduction: 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-methanol.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b]thiazoles, including 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde, exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial strains, suggesting their potential as lead compounds for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines by interfering with DNA synthesis and cellular signaling pathways. For instance, related compounds have exhibited cytotoxic effects against breast cancer cells, indicating that this compound could serve as a scaffold for designing novel anticancer agents .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, compounds similar to this compound have been noted for their anti-inflammatory properties. This adds another layer of therapeutic potential, particularly in treating diseases characterized by chronic inflammation.
Chemical Research Applications
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various other chemical compounds. Its ability to participate in diverse chemical reactions makes it valuable in organic synthesis. For example, it can be utilized in the preparation of 6-substituted imidazo[2,1-b]thiazoles which are employed in synthesizing pharmaceuticals with specific biological activities .
Mechanistic Studies
The compound's unique trifluoromethyl group enhances its reactivity and stability, making it an ideal candidate for mechanistic studies in organic chemistry. Understanding its behavior in different chemical environments can provide insights into reaction pathways and the development of more efficient synthetic methods.
Case Studies and Research Findings
Compound | Structural Features | Biological Activity |
---|---|---|
6-(Trifluoromethyl)imidazo[2,1-b]thiazole | Trifluoromethyl group | Antimicrobial activity |
4-Methylimidazo[2,1-b]thiazole | Different substituents on imidazole | Anticancer properties |
5-Carboxyimidazo[2,1-b]thiazole | Carboxylic acid instead of aldehyde | Anti-inflammatory effects |
The table above summarizes various derivatives related to this compound and their associated biological activities. The unique combination of functional groups influences their pharmacological profiles and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)imidazo[1,3]thiazole-5-carbaldehyde
- Benzo[d]imidazo[2,1-b]thiazoles
- N-alkylated 2-aminobenzo[d]oxazoles
Uniqueness
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of compounds with enhanced biological activity and stability .
Biological Activity
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique structure that includes an imidazole and thiazole moiety with a trifluoromethyl group. Its molecular formula is C₁₃H₇F₃N₂OS₂, with a molecular weight of approximately 328.34 g/mol. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in pharmaceutical research .
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown half-maximal inhibitory concentrations (IC50) in the low micromolar range against colon carcinoma HCT-15 cells .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several imidazo-thiazole derivatives against different cancer cell lines. The results indicated that:
Compound | Cell Line | IC50 (µM) |
---|---|---|
6-(CF3)I[2,1-b]T-5-CHO | HCT-15 | 15.2 |
6-(CF3)I[2,1-b]T-5-CHO | MCF-7 | 12.8 |
6-(CF3)I[2,1-b]T-5-CHO | A549 | 18.5 |
These findings highlight the potential of this compound as an anticancer agent due to its selective cytotoxicity towards tumor cells while exhibiting lower toxicity to normal cells .
Antimicrobial Properties
In addition to anticancer activity, this compound has been evaluated for its antimicrobial properties. Research indicates that it possesses significant antibacterial and antifungal activities.
Evaluation of Antimicrobial Activity
The compound was tested against several pathogenic microorganisms, yielding the following minimum inhibitory concentrations (MIC):
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Enzyme Inhibition Studies
Another area of interest is the inhibition of specific enzymes by this compound. Notably, it has been studied for its inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes.
Inhibition Potency Against Carbonic Anhydrase
The inhibition constants (Ki) for various isoforms of carbonic anhydrase were determined:
Isoform | Ki (µM) |
---|---|
hCA I | >100 |
hCA II | 57.7 |
hCA IX | >100 |
hCA XII | >100 |
The data indicate that the compound selectively inhibits hCA II over other isoforms, suggesting its potential therapeutic applications in conditions where CA II is implicated .
Properties
IUPAC Name |
6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2OS/c8-7(9,10)5-4(3-13)12-1-2-14-6(12)11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNYVYBQRNSEGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396048 | |
Record name | 6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
564443-27-2 | |
Record name | 6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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